molecular formula C25H22F6N4O5 B11564988 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B11564988
M. Wt: 572.5 g/mol
InChI Key: HWPYARFDYCNRQX-UHFFFAOYSA-N
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Description

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups, trifluoromethyl groups, and a pyrimidopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include trifluoromethylating agents, methoxy-substituted aromatic compounds, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrimidopyrimidine core.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propane: Shares similar methoxy-substituted aromatic rings.

    2,4,5-Trisubstituted Imidazoles: Contains a similar heterocyclic core.

    1,2-Dioxygenated Dienes: Undergoes similar types of chemical reactions.

Uniqueness

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one is unique due to its combination of trifluoromethyl groups and the pyrimidopyrimidine core, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C25H22F6N4O5

Molecular Weight

572.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H22F6N4O5/c1-38-15-6-4-5-14(12-15)19-32-20-18(23(34-19,24(26,27)28)25(29,30)31)21(36)33-22(37)35(20)10-9-13-7-8-16(39-2)17(11-13)40-3/h4-8,11-12H,9-10H2,1-3H3,(H,32,34)(H,33,36,37)

InChI Key

HWPYARFDYCNRQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC(=CC=C4)OC)(C(F)(F)F)C(F)(F)F)OC

Origin of Product

United States

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